molecular formula C9H13Br2N B1379808 (4-Bromophenyl)isopropylamine hydrobromide CAS No. 1609396-26-0

(4-Bromophenyl)isopropylamine hydrobromide

Cat. No.: B1379808
CAS No.: 1609396-26-0
M. Wt: 295.01 g/mol
InChI Key: MFPHIMBVRCNUKL-UHFFFAOYSA-N
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Description

(4-Bromophenyl)isopropylamine hydrobromide is an organic compound with the molecular formula C9H13Br2N. It is a derivative of phenylisopropylamine, where a bromine atom is substituted at the para position of the phenyl ring. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)isopropylamine hydrobromide typically involves the bromination of phenylisopropylamine. The process can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is conducted under controlled conditions to ensure selective bromination at the para position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)isopropylamine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenylisopropylamines.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include amines or other reduced derivatives.

Scientific Research Applications

(4-Bromophenyl)isopropylamine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)isopropylamine hydrobromide involves its interaction with specific molecular targets. The bromine atom in the para position enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

    Phenylisopropylamine: The parent compound without the bromine substitution.

    (4-Chlorophenyl)isopropylamine: A similar compound with a chlorine atom instead of bromine.

    (4-Fluorophenyl)isopropylamine: A similar compound with a fluorine atom instead of bromine.

Uniqueness: (4-Bromophenyl)isopropylamine hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution and other reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-N-propan-2-ylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c1-7(2)11-9-5-3-8(10)4-6-9;/h3-7,11H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPHIMBVRCNUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121086-19-9
Record name (4-Bromophenyl)isopropylamine hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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